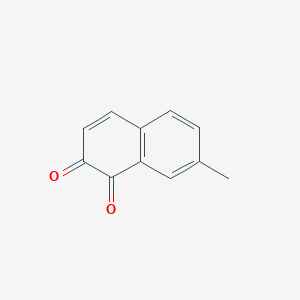
7-Methylnaphthalene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methylnaphthalene-1,2-dione, also known as menadione, is a synthetic naphthoquinone derivative. It is a bright yellow crystalline compound with the molecular formula C11H8O2. This compound is often referred to as vitamin K3 due to its role as a precursor in the synthesis of vitamins K1 and K2 .
Synthetic Routes and Reaction Conditions:
Oxidation of 2-Methylnaphthalene: One of the most common methods for synthesizing this compound involves the oxidation of 2-methylnaphthalene using reagents such as chromic acid or potassium permanganate.
Demethylation of 2-Methyl-1,4-dimethoxynaphthalene: Another approach includes the demethylation of 2-methyl-1,4-dimethoxynaphthalene.
Electrochemical Synthesis: This method involves the electrochemical oxidation of 2-methyl-1,4-dihydroxynaphthalene.
Industrial Production Methods:
- Industrial production typically involves large-scale oxidation processes using robust oxidizing agents under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form various quinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted naphthoquinones.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, potassium permanganate, and other strong oxidizers are commonly used.
Reducing Agents: Sodium borohydride and other mild reducing agents are used for reduction reactions.
Major Products:
Oxidation Products: Various quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Substituted naphthoquinones
科学研究应用
7-Methylnaphthalene-1,2-dione has a broad range of applications in scientific research:
作用机制
The mechanism of action of 7-Methylnaphthalene-1,2-dione involves its conversion to active forms of vitamin K. This conversion is facilitated by the enzyme NQO1, which reduces menadione to menadiol. Menadiol is then converted to vitamin K2 by the prenyltransferase action of UBIAD1 . This process is essential for the carboxylation of glutamate residues in certain proteins, which is critical for blood coagulation .
相似化合物的比较
1,4-Naphthoquinone: A parent compound of menadione, used in various chemical syntheses.
2-Methyl-1,4-naphthoquinone: Another naphthoquinone derivative with similar properties.
Vitamin K1 (Phylloquinone): A naturally occurring form of vitamin K, primarily involved in photosynthesis in plants.
Vitamin K2 (Menaquinone): A form of vitamin K synthesized by bacteria and involved in bone and cardiovascular health.
Uniqueness: 7-Methylnaphthalene-1,2-dione is unique due to its synthetic origin and its role as a precursor to both vitamins K1 and K2. Its ability to penetrate the blood-brain barrier and its involvement in various physiological processes make it a compound of significant interest in both research and industry .
属性
CAS 编号 |
115754-04-6 |
|---|---|
分子式 |
C11H8O2 |
分子量 |
172.18 g/mol |
IUPAC 名称 |
7-methylnaphthalene-1,2-dione |
InChI |
InChI=1S/C11H8O2/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-6H,1H3 |
InChI 键 |
QHWZOJRMCOZVIO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=CC(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Benzenesulfonyl)methyl]-1,2-dimethyl-5-nitro-1H-imidazole](/img/structure/B14298949.png)
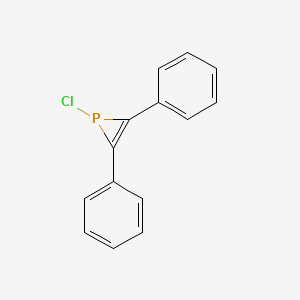
![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)
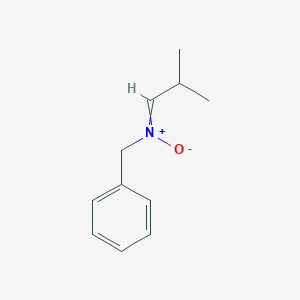
![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
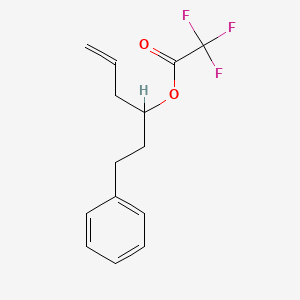
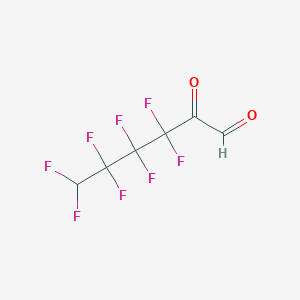

![1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid](/img/structure/B14298989.png)
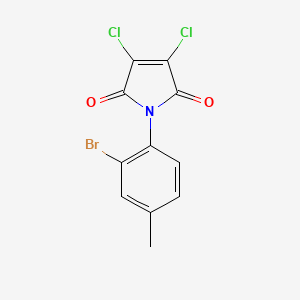
![6-Methoxy-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B14298999.png)
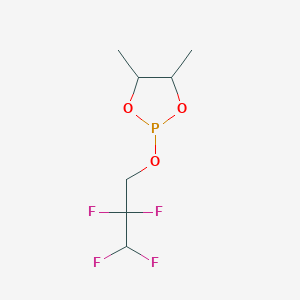
![1,3-Diphenyl-1,8a-dihydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14299013.png)
